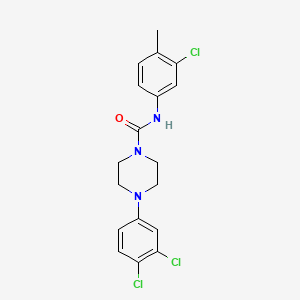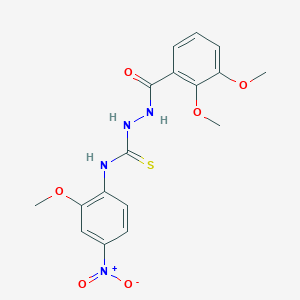
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
説明
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors. It has been shown to increase the release of serotonin in the brain, leading to increased activation of these receptors. N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT1B receptors.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased activity in these systems. N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in peripheral blood vessels. Additionally, N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to have effects on body temperature regulation, with some studies suggesting that it may have thermogenic properties.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied in animal models, providing a wealth of data on its effects. However, there are also limitations to the use of N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide in laboratory experiments. Its effects on the central nervous system can be complex and difficult to interpret, and there is limited data on its long-term effects.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide in the treatment of anxiety and depression. Additionally, further research is needed to clarify the complex effects of N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide on the central nervous system and to determine its long-term effects. Another area of interest is the development of new analogs of N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide with improved therapeutic properties. Finally, there is a need for further research on the potential use of N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide in the treatment of other conditions, such as obsessive-compulsive disorder.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including the modulation of serotonin receptors. N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been investigated for its potential use in the treatment of conditions such as anxiety, depression, and obsessive-compulsive disorder.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c1-12-2-3-13(10-16(12)20)22-18(25)24-8-6-23(7-9-24)14-4-5-15(19)17(21)11-14/h2-5,10-11H,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPIGJZWXXOALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118647.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)

![dimethyl 5-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4118663.png)
![methyl 2-[({[4-(trifluoromethoxy)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118669.png)

![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4118706.png)
![N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4118708.png)
![N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)